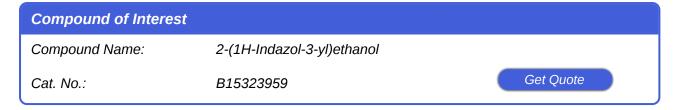


Application Notes and Protocols: Synthesis of 2-(1H-Indazol-3-yl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **2-(1H-Indazol-3-yl)ethanol**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, (1H-Indazol-3-yl)acetic acid, followed by its selective reduction to the target alcohol.

I. Synthesis Pathway Overview

The synthesis of **2-(1H-Indazol-3-yl)ethanol** is achieved through a two-step reaction sequence. The first step involves the synthesis of (1H-Indazol-3-yl)acetic acid from 3-amino-3-(2-nitrophenyl)propionic acid. The subsequent step is the reduction of the carboxylic acid group to a primary alcohol using a suitable reducing agent.

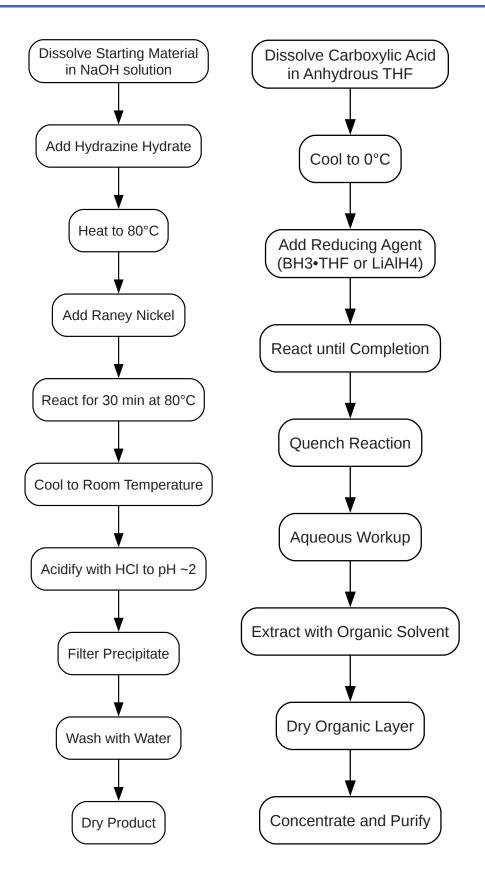


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